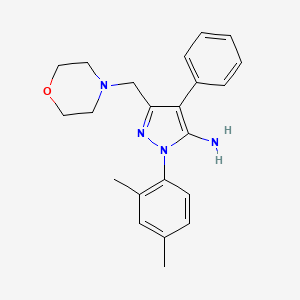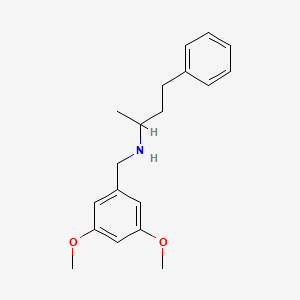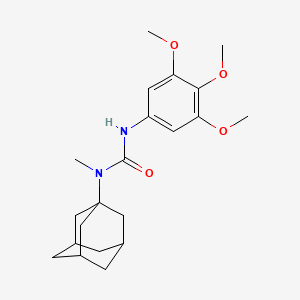
1-(2,4-dimethylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dimethylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The exact mechanism of action of 1-(2,4-dimethylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. Additionally, this compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of various metabolic processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant anti-inflammatory and analgesic effects in various animal models. Additionally, this compound has also been shown to exhibit anticancer properties in preclinical studies. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2,4-dimethylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine is its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Additionally, this compound has been shown to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory and painful conditions. However, one of the main limitations of this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the study of 1-(2,4-dimethylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine. One potential direction is the further study of its anticancer properties, with a focus on its potential applications in the treatment of various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Finally, the development of new and more efficient synthesis methods for this compound could also be a promising direction for future research.
Méthodes De Synthèse
The synthesis of 1-(2,4-dimethylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine is a complex process that involves several chemical reactions. The most common method for synthesizing this compound is through the reaction of 2,4-dimethylphenylhydrazine with ethyl 4-chloroacetoacetate, followed by the reaction with 4-morpholinylmethyl chloride and phenylhydrazine. The final product is obtained after several purification steps.
Applications De Recherche Scientifique
1-(2,4-dimethylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. This compound has been shown to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory and painful conditions. Additionally, this compound has also been studied for its potential anticancer properties, with promising results in preclinical studies.
Propriétés
IUPAC Name |
2-(2,4-dimethylphenyl)-5-(morpholin-4-ylmethyl)-4-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-16-8-9-20(17(2)14-16)26-22(23)21(18-6-4-3-5-7-18)19(24-26)15-25-10-12-27-13-11-25/h3-9,14H,10-13,15,23H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFLQDDNTWZWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(C(=N2)CN3CCOCC3)C4=CC=CC=C4)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-benzyl-1-piperidinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5007789.png)



![N~1~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~2~-methyl-N~2~-(3-pyridinylmethyl)glycinamide](/img/structure/B5007815.png)
![5-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5007816.png)
![1-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5007830.png)
![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5007840.png)
![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5007846.png)
![3-chloro-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]benzohydrazide](/img/structure/B5007848.png)
![N-(4-anilinophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5007860.png)
![N-{2-fluoro-4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B5007870.png)
![4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-[2-(3-pyridinyloxy)propyl]benzamide](/img/structure/B5007871.png)
